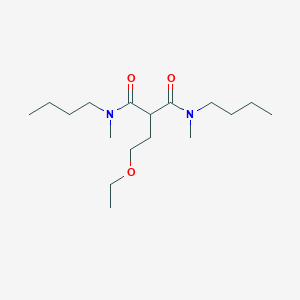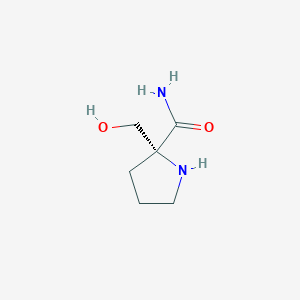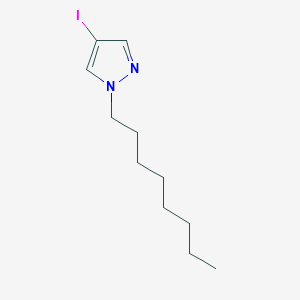![molecular formula C9H12N2O2 B8595181 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B8595181.png)
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to the pyridine ring at the 6th position The carboxylic acid group is located at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridinecarboxylic acid with dimethylamine in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The reaction can be represented as follows:
2-Pyridinecarboxylic acid+Dimethylamine→6-[(Dimethylamino)methyl]-2-pyridinecarboxylic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, shorter reaction times, and reduced waste. The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The carboxylic acid group can form ionic bonds with positively charged sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar structural features but different functional groups.
2-Methylpyridine: Another pyridine derivative with a methyl group at the 2nd position.
Uniqueness
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-7-4-3-5-8(10-7)9(12)13/h3-5H,6H2,1-2H3,(H,12,13) |
Clé InChI |
AIZDPBCJXOZVBK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=NC(=CC=C1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
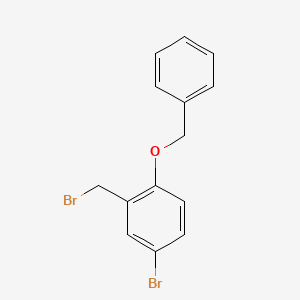
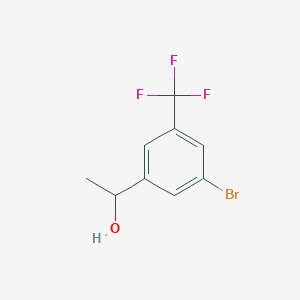
![2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B8595131.png)
![N-(4-Bromo-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8595143.png)
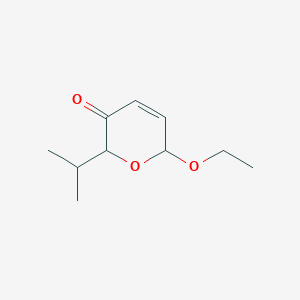
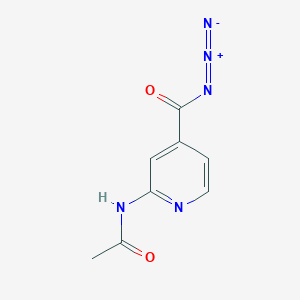
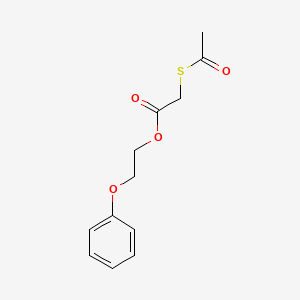
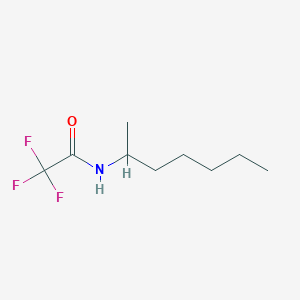
![Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate](/img/structure/B8595175.png)
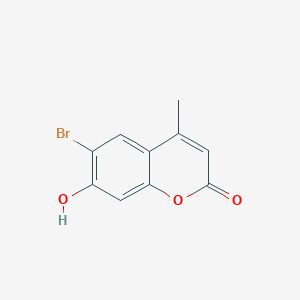
![Pyrrolidino[1,2-e]-4H-1,3,5-dithiazine, 2,4-dimethyl](/img/structure/B8595188.png)
